6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione, also known as H2T2, is a unique molecule that has gained significant attention in the field of biochemistry and pharmacology. This molecule possesses a rigid, cage-like structure, which makes it an ideal candidate for drug delivery and other biomedical applications.
Mechanism Of Action
The mechanism of action of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione is not well understood, but it is believed to involve the encapsulation of guest molecules within its cage-like structure. The encapsulation process is thought to occur through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. Once encapsulated, the guest molecules can be released through various stimuli, such as changes in pH or temperature.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione are largely dependent on the guest molecule encapsulated within its structure. Studies have shown that 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione can effectively deliver drugs to cancer cells, reducing the side effects of chemotherapy. Additionally, 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione in lab experiments include its unique cage-like structure, which allows for the encapsulation of guest molecules, and its potential applications in drug delivery, catalysis, and sensing. However, the limitations of using 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione in lab experiments include its low yield and challenging purification process.
Future Directions
There are several future directions for the study of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione. One potential direction is the development of new synthetic methods and purification techniques to improve the yield and purity of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione. Additionally, further studies are needed to understand the mechanism of action of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione and its potential applications in drug delivery, catalysis, and sensing. Finally, the development of new guest molecules for encapsulation within 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione could lead to the discovery of new drugs and materials.
Synthesis Methods
The synthesis of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione involves the reaction of 1,2-diaminoethane with 1,2-dithiolane-3-one. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione molecule. The yield of the synthesis process is relatively low, and the purification of the product is challenging due to the molecule's high polarity. However, the development of new synthetic methods and purification techniques has improved the yield and purity of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione.
Scientific Research Applications
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been extensively studied for its potential applications in drug delivery, catalysis, and sensing. The cage-like structure of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione allows it to encapsulate guest molecules, making it an ideal candidate for drug delivery. 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been shown to effectively deliver drugs to cancer cells, reducing the side effects of chemotherapy. Additionally, 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione can be used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has also been used as a sensor for metal ions and other species due to its unique optical properties.
properties
CAS RN |
89863-11-6 |
---|---|
Product Name |
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione |
Molecular Formula |
C20H38N4O6S2 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
6,9,17,20,25,28-hexaoxa-1,3,12,14-tetrazabicyclo[12.8.8]triacontane-2,13-dithione |
InChI |
InChI=1S/C20H38N4O6S2/c31-19-21-1-7-25-13-14-26-8-2-22-20(32)24-5-11-29-17-15-27-9-3-23(19)4-10-28-16-18-30-12-6-24/h1-18H2,(H,21,31)(H,22,32) |
InChI Key |
MWKDZTPCXNQIAF-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCOCCN=C(N2CCOCCOCCN(CCOCCOCC2)C(=N1)S)S |
SMILES |
C1COCCOCCNC(=S)N2CCOCCOCCN(CCOCCOCC2)C(=S)N1 |
Canonical SMILES |
C1COCCOCCNC(=S)N2CCOCCOCCN(CCOCCOCC2)C(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.